molecular formula C14H11Cl B14163604 Benzene, 1,1'-(chloroethenylidene)bis- CAS No. 4541-89-3

Benzene, 1,1'-(chloroethenylidene)bis-

Cat. No.: B14163604
CAS No.: 4541-89-3
M. Wt: 214.69 g/mol
InChI Key: DLIRODSKOPSWFS-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(chloroethenylidene)bis- is an organic compound with the molecular formula C14H11Cl and a molecular weight of 214.690. It is also known by other names such as Ethylene, 2-chloro-1,1-diphenyl-; 2-Chloro-1,1-diphenylethylene; and 1,1-Diphenyl-2-chloroethylene . This compound is characterized by the presence of a chloroethenylidene group attached to two benzene rings.

Preparation Methods

The synthesis of Benzene, 1,1’-(chloroethenylidene)bis- typically involves the reaction of benzene with chloroethylene under specific conditions. One common method involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzene, 1,1’-(chloroethenylidene)bis- undergoes various chemical reactions, including:

Scientific Research Applications

Benzene, 1,1’-(chloroethenylidene)bis- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.

    Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as a biochemical probe.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(chloroethenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethenylidene group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses .

Comparison with Similar Compounds

Benzene, 1,1’-(chloroethenylidene)bis- can be compared with similar compounds such as:

Properties

CAS No.

4541-89-3

Molecular Formula

C14H11Cl

Molecular Weight

214.69 g/mol

IUPAC Name

(2-chloro-1-phenylethenyl)benzene

InChI

InChI=1S/C14H11Cl/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H

InChI Key

DLIRODSKOPSWFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)C2=CC=CC=C2

Origin of Product

United States

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